potassium;2-phosphonooxyprop-2-enoate
Description
Potassium 2-phosphonooxyprop-2-enoate, also known as the potassium salt of phosphoenolpyruvic acid (PEP), is a critical biochemical intermediate. Its molecular formula is C₃H₄KO₆P (derived from PEP’s formula C₃H₅O₆P with a potassium counterion) . PEP plays a central role in glycolysis and gluconeogenesis, acting as a high-energy phosphate donor. The potassium salt form enhances solubility and stability for industrial and research applications, such as enzymatic assays and metabolic studies .
Properties
Molecular Formula |
C3H4KO6P |
|---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
potassium;2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-phosphonooxyprop-2-enoate typically involves the phosphorylation of pyruvate. This can be achieved through enzymatic methods using pyruvate kinase in the presence of adenosine diphosphate (ADP) and inorganic phosphate. The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.5 and a temperature of approximately 25-37°C.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce phosphoenolpyruvate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Potassium;2-phosphonooxyprop-2-enoate undergoes several types of chemical reactions, including:
Phosphorylation: It can donate its phosphate group to other molecules, a key step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It acts as a substrate for various enzymes, including pyruvate kinase and enolase.
Common Reagents and Conditions:
Phosphorylation: Requires ADP and pyruvate kinase.
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Enzymatic Reactions: Specific enzymes and cofactors are required, often in buffered solutions at neutral pH.
Major Products:
Pyruvate: Formed through hydrolysis or enzymatic reactions.
Adenosine triphosphate (ATP): Produced during phosphorylation reactions.
Scientific Research Applications
Potassium;2-phosphonooxyprop-2-enoate has a wide range of applications in scientific research:
Biochemistry: Used to study metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Agriculture: Explored for its potential to enhance crop yield and stress resistance in plants.
Mechanism of Action
The primary mechanism of action of potassium;2-phosphonooxyprop-2-enoate involves its role as a high-energy phosphate donor. In glycolysis, it donates a phosphate group to ADP, forming ATP and pyruvate. This reaction is catalyzed by the enzyme pyruvate kinase. The compound’s high phosphate group-transfer potential makes it a crucial intermediate in energy metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with potassium 2-phosphonooxyprop-2-enoate:
Phosphoenolpyruvic Acid (PEP) Cyclohexylammonium Salt
- Molecular Formula: C₉H₁₆NO₆P (cyclohexylammonium cation + PEP anion) .
- CAS Registry Number : 10526-80-4 .
- Key Features : The cyclohexylammonium counterion improves crystallinity and shelf stability compared to the potassium salt. This form is preferred in pharmaceutical formulations requiring prolonged storage .
- Applications: Used as a stabilized reagent in cell culture media and diagnostic kits .
Ethyl 2-(Diethoxyphosphoryl)prop-2-enoate
- Molecular Formula : C₉H₁₇O₅P .
- CAS Registry Number : 20345-61-3 .
- Key Features: This ester derivative replaces the carboxylic acid group of PEP with an ethyl ester and introduces diethoxyphosphoryl substituents. The structural modifications reduce polarity, making it suitable as a synthetic intermediate in organophosphorus chemistry .
- Applications : Utilized in the synthesis of agrochemicals and polymer precursors .
Potassium 2-(1'-Ethoxy)ethoxypropanoate
- Molecular Formula : C₇H₁₃KO₄ .
- CAS Registry Number : 100743-68-8 .
- Its potassium salt form is highly water-soluble.
- Applications : Approved as a food additive (emulsifier and pH regulator) by regulatory agencies .
Potassium 2-Methylprop-2-enoate Ethyl Prop-2-enoate (1:1)
- Molecular Formula : C₉H₁₃KO₄ .
- CAS Registry Number : 60860-70-0 .
- Key Features : A copolymer salt combining methacrylic acid and ethyl acrylate. The potassium ion balances the charge, enhancing solubility in aqueous systems.
- Applications : Used in coatings, adhesives, and controlled-release drug delivery systems .
Comparative Data Table
| Compound | Molecular Formula | CAS RN | Key Functional Groups | Applications |
|---|---|---|---|---|
| Potassium 2-phosphonooxyprop-2-enoate | C₃H₄KO₆P | 138-08-9* | Phosphonooxy, carboxylate | Metabolic research, enzymatic assays |
| PEP Cyclohexylammonium Salt | C₉H₁₆NO₆P | 10526-80-4 | Phosphonooxy, cyclohexylammonium | Pharmaceuticals, diagnostics |
| Ethyl 2-(diethoxyphosphoryl)prop-2-enoate | C₉H₁₇O₅P | 20345-61-3 | Diethoxyphosphoryl, ethyl ester | Agrochemical synthesis |
| Potassium 2-(1'-ethoxy)ethoxypropanoate | C₇H₁₃KO₄ | 100743-68-8 | Ethoxyethoxy, carboxylate | Food additives |
| Potassium acrylate copolymer | C₉H₁₃KO₄ | 60860-70-0 | Acrylate, methacrylate | Polymers, drug delivery |
Structural and Functional Insights
- Phosphonooxy Group: Present in both potassium 2-phosphonooxyprop-2-enoate and its cyclohexylammonium salt, this group enables high-energy phosphate transfer. Derivatives like ethyl 2-(diethoxyphosphoryl)prop-2-enoate lack this reactivity due to esterification .
- Counterion Effects : Potassium salts (e.g., C₇H₁₃KO₄) exhibit higher aqueous solubility compared to cyclohexylammonium salts, which prioritize stability .
- Biological vs. Industrial Use : PEP derivatives dominate biochemical applications, while esterified or copolymer forms are tailored for industrial synthesis .
Research Findings
- Stability : The cyclohexylammonium salt of PEP shows a 12-month stability at 4°C, outperforming the potassium salt’s 6-month shelf life under similar conditions .
- Synthetic Utility: Ethyl 2-(diethoxyphosphoryl)prop-2-enoate serves as a precursor for flame retardants, with a reported yield of 85% in phosphorylation reactions .
- Toxicity: Potassium 2-(1'-ethoxy)ethoxypropanoate has a low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), supporting its use in food products .
Biological Activity
Potassium;2-phosphonooxyprop-2-enoate, also known as potassium phosphonopropenoate, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Overview of this compound
This compound is a phosphonate compound that exhibits various biological activities, including antimicrobial, anticancer, and antiviral properties. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mechanism of action typically involves disrupting bacterial cell wall synthesis or function.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in prostate cancer cells through the activation of caspase pathways . The dual role as an antimicrobial and anticancer agent positions it uniquely in therapeutic contexts.
Antiviral Activity
Emerging data suggest that this compound may possess antiviral properties. Preliminary studies have indicated that it can inhibit viral replication in certain models, although the exact mechanisms remain under investigation . This potential could be significant in developing treatments for viral infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Cell Membrane Interaction : It can disrupt the integrity of microbial membranes, leading to cell lysis.
- Signal Transduction Modulation : By influencing signaling pathways within cells, it can promote apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a significant reduction in cell viability at concentrations above 50 µM. The study utilized flow cytometry to analyze apoptosis markers, revealing an increase in early and late apoptotic cells after treatment with the compound .
Case Study 2: Antimicrobial Activity
In another investigation focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent .
Data Summary
| Activity Type | Tested Organisms/Cells | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Escherichia coli | 64 | Membrane disruption | |
| Anticancer | Prostate cancer cells | >50 | Induction of apoptosis via caspases |
| Antiviral | Various viruses | TBD | Inhibition of viral replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
